3,4,5-Trimethoxycinnamic acid
3,4,5-Trimethoxycinnamic acid
3,4,5-trimethoxycinnamic acid is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions. It has a role as an allergen. It is a conjugate acid of a 3,4,5-trimethoxycinnamate.
3, 4, 5-Trimethoxycinnamic acid, also known as 3, 4, 5-trimethoxyphenylacrylate or O-methylsinapate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3, 4, 5-Trimethoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4, 5-Trimethoxycinnamic acid has been primarily detected in urine.
3, 4, 5-Trimethoxycinnamic acid, also known as 3, 4, 5-trimethoxyphenylacrylate or O-methylsinapate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3, 4, 5-Trimethoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4, 5-Trimethoxycinnamic acid has been primarily detected in urine.
Brand Name:
Vulcanchem
CAS No.:
20329-98-0
VCID:
VC0074204
InChI:
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
SMILES:
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O
Molecular Formula:
C12H14O5
Molecular Weight:
238.24 g/mol
3,4,5-Trimethoxycinnamic acid
CAS No.: 20329-98-0
Main Products
VCID: VC0074204
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
CAS No. | 20329-98-0 |
---|---|
Product Name | 3,4,5-Trimethoxycinnamic acid |
Molecular Formula | C12H14O5 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Standard InChIKey | YTFVRYKNXDADBI-SNAWJCMRSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O |
SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)O |
Melting Point | 127.0 °C 126-128°C |
Physical Description | Solid |
Description | 3,4,5-trimethoxycinnamic acid is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions. It has a role as an allergen. It is a conjugate acid of a 3,4,5-trimethoxycinnamate. 3, 4, 5-Trimethoxycinnamic acid, also known as 3, 4, 5-trimethoxyphenylacrylate or O-methylsinapate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3, 4, 5-Trimethoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4, 5-Trimethoxycinnamic acid has been primarily detected in urine. |
Synonyms | 3,4,5-trimethoxycinnamic acid 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid |
PubChem Compound | 735755 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume